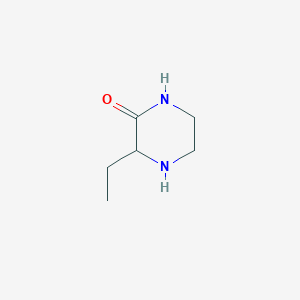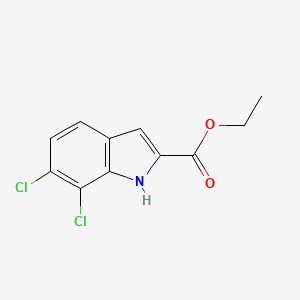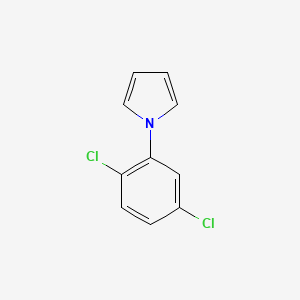
7-Acetoxy-1-methylquinolinium iodide
説明
7-Acetoxy-1-methylquinolinium iodide, also known as AMQI, is a fluorogenic substrate for cholinesterase . It hydrolyzes to highly fluorescent 7-hydroxy-1-methyl quinolinium iodide . The compound is synthetic and is usually available in solid form .
Molecular Structure Analysis
The molecular formula of this compound is C12H12INO2 . It has a molecular weight of 329.13 . The structure includes a quinolinium core with a methyl group at the 1-position and an acetoxy group at the 7-position .Chemical Reactions Analysis
This compound is a substrate for cholinesterase . It undergoes hydrolysis to form highly fluorescent 7-hydroxy-1-methyl quinolinium iodide . This reaction is used in the fluorometric flow system for the detection and identification of inhibitors .Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in DMSO . .科学的研究の応用
Fluorometric Assay Development
7-Acetoxy-1-methylquinolinium iodide has been instrumental in the development of sensitive fluorometric assays. The formation of 1-methyl-7-hydroxyquinolinium iodine during the acetylcholinesterase-catalyzed hydrolysis of 1-methyl-7-acetoxyquinolinium iodide allows for the determination of extremely small quantities of acetylcholinesterase, a key enzyme (Prince, 1966).
Molecular Structure Analysis
Studies have been conducted on the molecular structure of related compounds, such as 8-hydroxy-1-methylquinolinium iodide monohydrate, using X-ray diffraction and spectroscopy. These studies provide insights into the complex interactions and hydrogen bonding patterns in such compounds, contributing to our understanding of their molecular behavior (Barczyński et al., 2006).
Fluorescent Probes
This compound derivatives have been synthesized for use as highly versatile and stable fluorescent probes. These compounds, owing to their high fluorescence quantum yields and superior stability, are considered excellent for applications like polymer characterization and other demanding areas (van den Berg, Jager, & Picken, 2006).
Acetylcholinesterase Studies
The compound has been used in studies focusing on acetylcholinesterase, particularly in the context of resistance to organophosphorous and carbamate insecticides. Methods involving this compound derivatives provide a way to estimate acetylcholinesterase activity in insects, which is crucial for understanding insecticide resistance (Charpentier et al., 2000).
Corrosion Inhibition Studies
Research has also been conducted on methylquinolinium iodides, including derivatives of this compound, for their application as corrosion inhibitors for mild steel in sulfuric acid. Such studies contribute to our understanding of how these compounds interact with metal surfaces and their potential industrial applications (Elhadi et al., 2016).
作用機序
Target of Action
The primary target of 7-Acetoxy-1-methylquinolinium iodide (AMQI) is cholinesterase , an important enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter, thereby terminating the signal transmission at the synapses.
Mode of Action
AMQI acts as a fluorogenic substrate for cholinesterase . This means that it is a compound that the enzyme can act upon, leading to the production of a fluorescent product. The interaction of AMQI with cholinesterase results in its hydrolysis .
Biochemical Pathways
The hydrolysis of AMQI by cholinesterase leads to the production of a highly fluorescent compound, 7-hydroxy-1-methyl quinolinium iodide . This reaction is part of the broader cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory.
Result of Action
The hydrolysis of AMQI results in the production of a highly fluorescent compound . This fluorescence can be detected and measured (Ex = 320 nm, Em = 410 nm), providing a useful tool for identifying and detecting inhibitors of cholinesterase .
生化学分析
Biochemical Properties
7-Acetoxy-1-methylquinolinium iodide plays a crucial role in biochemical reactions as a substrate for cholinesterase enzymes. Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, hydrolyze this compound, resulting in the release of a fluorescent product. This interaction is essential for the detection and quantification of cholinesterase activity and the identification of potential inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role as a cholinesterase substrate. By interacting with cholinesterase enzymes, it influences cell signaling pathways and gene expression related to cholinergic neurotransmission. This compound can affect cellular metabolism by altering the levels of acetylcholine and other related metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrolysis by cholinesterase enzymes. The hydrolysis reaction produces a fluorescent product, which can be detected and measured. This mechanism allows for the identification of cholinesterase activity and the screening of potential inhibitors. The binding interactions between this compound and cholinesterase enzymes are critical for its function as a fluorogenic substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cholinesterase activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can effectively serve as a cholinesterase substrate without causing significant adverse effects. At high doses, it may exhibit toxic effects, including inhibition of cholinesterase activity and disruption of cholinergic signaling pathways. Threshold effects and toxicity levels should be carefully monitored in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic neurotransmission. It interacts with cholinesterase enzymes, leading to the hydrolysis of acetylcholine and other related metabolites. This interaction affects metabolic flux and the levels of various metabolites involved in cholinergic signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with cholinesterase enzymes and other binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its function as a fluorogenic substrate in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cholinesterase enzymes and other targeting signals. Post-translational modifications and binding interactions direct it to specific compartments or organelles, where it exerts its effects on cholinesterase activity and cellular metabolism .
特性
IUPAC Name |
(1-methylquinolin-1-ium-7-yl) acetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAVRXVEJBLFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432378 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7270-83-9 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the compound 7-Acetoxy-1-methylquinolinium iodide (AMQI) relevant in yeast cell biology research?
A1: AMQI, alongside other ester-based compounds, is used as a substrate to assess esterase activity in yeast cells. This is important because researchers often utilize ester precursors of fluorescent or chromogenic probes to study various cellular processes. []
Q2: What challenges arise from the use of AMQI and similar compounds in comparing different yeast strains?
A2: Research has shown significant variation in esterase activity across different laboratory strains of Saccharomyces cerevisiae. [] This difference in hydrolytic activity towards compounds like AMQI means that direct comparisons of results obtained using these probes across different yeast strains should be made cautiously. The variation in esterase activity could lead to misinterpretations of experimental data if not accounted for in experimental design and data analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


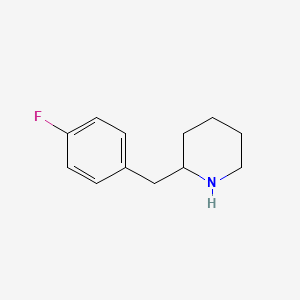
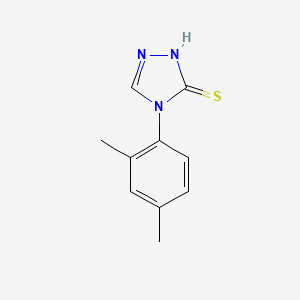
![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
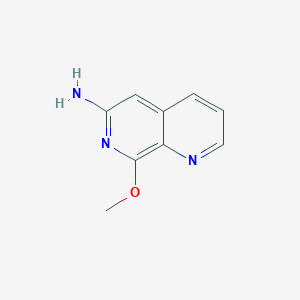
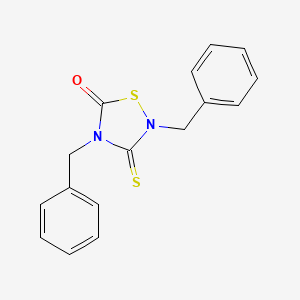
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)



![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
